molecular formula C9H12N2O B15206154 3-Methyl-5-(pyridin-2-yl)oxazolidine

3-Methyl-5-(pyridin-2-yl)oxazolidine

Cat. No.: B15206154
M. Wt: 164.20 g/mol
InChI Key: MPGNQYOYZRWLEY-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-2-yl)oxazolidine is a heterocyclic compound that features both an oxazolidine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-2-yl)oxazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. The reaction is generally carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-2-yl)oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles.

    Reduction: Reduction reactions can lead to the formation of different oxazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can produce a variety of substituted oxazolidines.

Scientific Research Applications

3-Methyl-5-(pyridin-2-yl)oxazolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-2-yl)oxazolidine is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The presence of nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, potentially affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine: A simpler analog without the pyridine ring.

    Pyridine: Lacks the oxazolidine ring but shares the pyridine structure.

    Oxazole: Contains a similar oxazole ring but differs in the position of the nitrogen atom.

Uniqueness

3-Methyl-5-(pyridin-2-yl)oxazolidine is unique due to the combination of the oxazolidine and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-5-pyridin-2-yl-1,3-oxazolidine

InChI

InChI=1S/C9H12N2O/c1-11-6-9(12-7-11)8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3

InChI Key

MPGNQYOYZRWLEY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1)C2=CC=CC=N2

Origin of Product

United States

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